2-(2-Bromo-4-formylphenoxy)acetic acid
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Overview
Description
2-(2-Bromo-4-formylphenoxy)acetic acid: is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol . It is characterized by the presence of a bromo group, a formyl group, and a phenoxyacetic acid moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Bromo-4-formylphenoxy)acetic acid typically involves the bromination of 4-formylphenoxyacetic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods:
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Bromo-4-formylphenoxy)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2-Bromo-4-formylphenoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromo and formyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
2-(4-Bromo-2-formylphenoxy)acetic acid: Similar in structure but with different substitution patterns.
2-Bromo-4-methoxyphenylacetic acid: Contains a methoxy group instead of a formyl group.
Uniqueness:
2-(2-Bromo-4-formylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUJGPKJZJCFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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